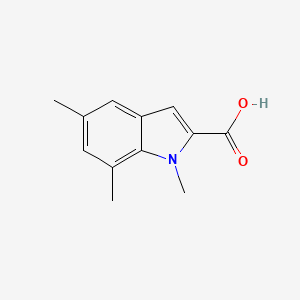![molecular formula C20H20FN3O3S B3015632 N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252818-15-7](/img/structure/B3015632.png)
N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide” is a complex organic compound. It contains a cyclopentyl group, a fluorobenzyl group, and a thieno[3,2-d]pyrimidin-1(2H)-yl group. The compound also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl group would provide a cyclic structure, the fluorobenzyl group would introduce aromaticity and electronegativity due to the fluorine atom, and the thieno[3,2-d]pyrimidin-1(2H)-yl group would add another ring system with additional nitrogen and sulfur atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The fluorobenzyl group could undergo nucleophilic aromatic substitution reactions with the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .Scientific Research Applications
Synthesis and Characterization
- A study by Xiong Jing (2011) detailed the synthesis and characterization of related compounds, emphasizing the importance of structural characterization in developing new chemical entities (Xiong Jing, 2011).
Biological Activity and Receptor Affinity
- Research by Betti et al. (1999) explored the affinity of similar compounds towards A1 and A2A adenosine receptors, highlighting the potential of these compounds in biological receptor interaction studies (Betti et al., 1999).
Antitumor Activities
- A study conducted by Xiong Jing (2011) investigated the antitumor activities of related compounds, showcasing the potential of such chemicals in cancer research (Xiong Jing, 2011).
Inhibition of Ribonucleotide Reductase
- Farr et al. (1989) synthesized similar compounds as potential antitumor agents, focusing on the inhibition of ribonucleotide reductase (Farr et al., 1989).
Analgesic Activity
- Fouchard et al. (2001) synthesized and evaluated similar compounds for analgesic activity, contributing to the research in pain management (Fouchard et al., 2001).
Imaging Applications in PET
- Dollé et al. (2008) reported on the synthesis of derivatives for use as radioligands in positron emission tomography (PET), demonstrating the application in medical imaging (Dollé et al., 2008).
Antiallergic Properties
- Menciu et al. (1999) synthesized new derivatives and assessed their antiallergic properties, contributing to allergy and immunology research (Menciu et al., 1999).
Synthesis of Substituted Derivatives
- Dyachenko et al. (2004) focused on the synthesis of substituted derivatives, illustrating the diversity of chemical modifications and their potential applications (Dyachenko et al., 2004).
Development of Anticancer Agents
- Al-Sanea et al. (2020) aimed at finding new anticancer agents by attaching different groups to the pyrimidine ring, showing the exploration of novel therapeutics (Al-Sanea et al., 2020).
GPR119 Agonists for Diabetes Treatment
- Negoro et al. (2012) discovered fused-pyrimidine derivatives as potent GPR119 agonists, indicating potential applications in diabetes treatment (Negoro et al., 2012).
HIV-1 Protease Inhibitors
- Zhu et al. (2019) provided evidence of the potency of similar compounds against HIV-1 protease, highlighting their relevance in antiviral research (Zhu et al., 2019).
Future Directions
properties
IUPAC Name |
N-cyclopentyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c21-15-8-4-1-5-13(15)11-24-19(26)18-16(9-10-28-18)23(20(24)27)12-17(25)22-14-6-2-3-7-14/h1,4-5,8-10,14H,2-3,6-7,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEZOBFNHBGDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

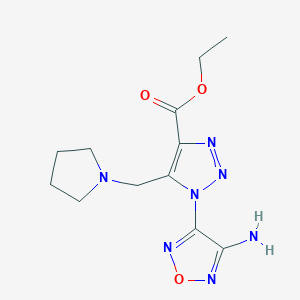
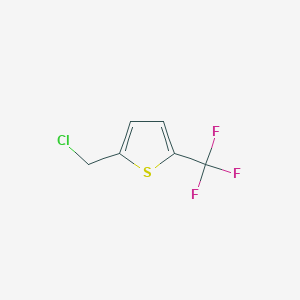
![2,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3015555.png)

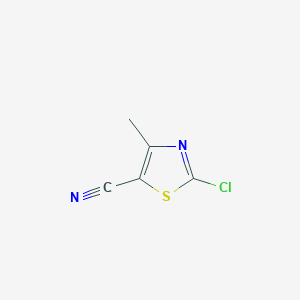
![N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide](/img/structure/B3015559.png)
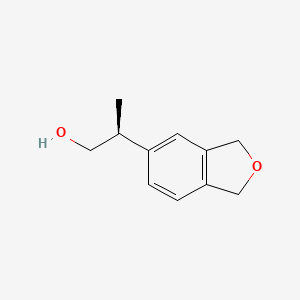
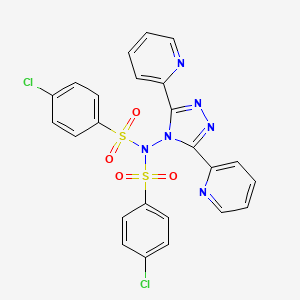

![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)
![1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride](/img/structure/B3015567.png)
![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)

